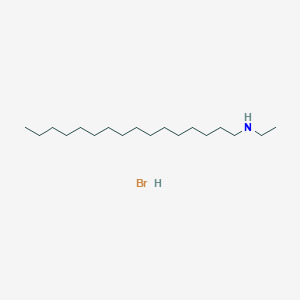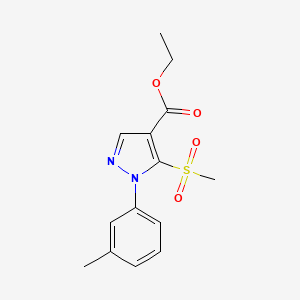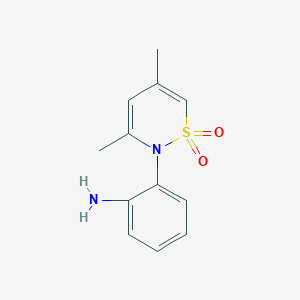
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
準備方法
The synthesis of 2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours, yielding good to excellent results . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group. Common reagents and conditions used in these reactions include hydroxylamine for oxime formation and hydrazine for hydrazone formation. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: This compound is being investigated for its antimicrobial and antioxidant properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-(2-Aminophenyl)-3,5-dimethyl-1lambda~6~,2-thiazine-1,1(2H)-dione can be compared with other similar compounds such as benzoxazoles and benzimidazoles. These compounds share structural similarities but differ in their chemical properties and applications. For example:
Benzoxazoles: Known for their antimicrobial and anticancer properties.
Benzimidazoles: Widely used in medicinal chemistry for their broad spectrum of biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
特性
CAS番号 |
123453-07-6 |
|---|---|
分子式 |
C12H14N2O2S |
分子量 |
250.32 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1,1-dioxothiazin-2-yl)aniline |
InChI |
InChI=1S/C12H14N2O2S/c1-9-7-10(2)14(17(15,16)8-9)12-6-4-3-5-11(12)13/h3-8H,13H2,1-2H3 |
InChIキー |
SDQCHBBHNSJJQR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS(=O)(=O)N1C2=CC=CC=C2N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


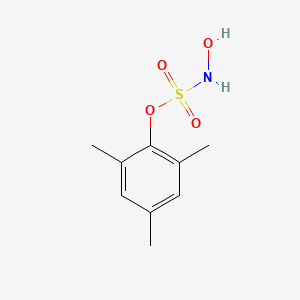
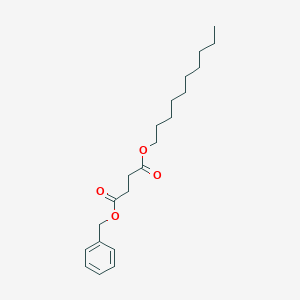
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
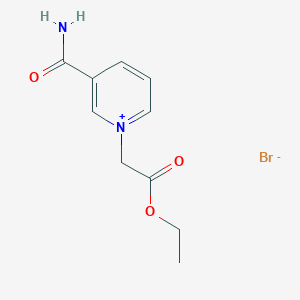
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
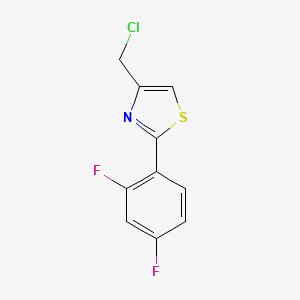
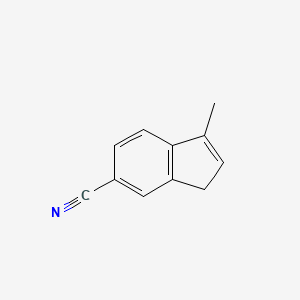
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
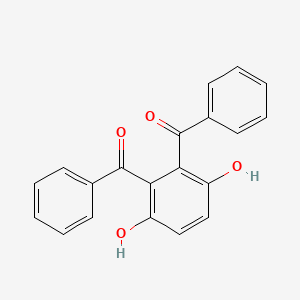
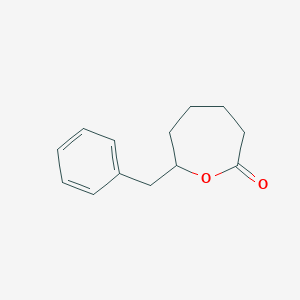
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
